Physicochemical Profiling and Orthogonal Synthetic Utility of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8)
Physicochemical Profiling and Orthogonal Synthetic Utility of Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8)
Introduction: The Strategic Architecture of a Bifunctional Scaffold
In modern drug discovery and bioconjugation, the demand for heterobifunctional linkers with highly predictable, orthogonal reactivity is paramount. Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8) represents a masterclass in structural design.
At its core, this molecule is a derivative of 4-(2-aminoethyl)aniline. However, it features a strategic modification: the less nucleophilic aniline nitrogen is masked by a Carboxybenzyl (Cbz) protecting group, leaving the highly reactive primary aliphatic amine free. As application scientists, we leverage this specific molecular architecture to prevent unwanted polymerization or cross-reactivity during complex amide coupling workflows. By pre-installing the Cbz group on the aniline, we dictate the exact sequence of functionalization, ensuring that the aliphatic amine reacts first, while the aniline remains dormant until activated via catalytic hydrogenolysis.
Physicochemical Properties & Causality
To effectively formulate and utilize this compound in synthetic workflows, one must understand how its physicochemical descriptors dictate its macroscopic behavior. The table below synthesizes the core quantitative data for Benzyl N-[4-(2-aminoethyl)phenyl]carbamate.
| Property | Value | Scientific Causality & Practical Implication |
| Chemical Formula | C₁₆H₁₈N₂O₂ | Dictates the exact mass for mass spectrometry validation. |
| Molecular Weight | 270.33 g/mol | Optimal size for a linker; avoids unnecessary bulk in drug conjugates. |
| CAS Registry Number | Unique identifier for sourcing and regulatory documentation. | |
| Topological Polar Surface Area | 64.35 Ų | Falls well within the Lipinski Rule of 5. Ensures the linker does not severely compromise the membrane permeability of the final drug payload. |
| Calculated LogP (xLogP3) | ~2.14 | Indicates moderate lipophilicity. The compound requires polar aprotic solvents (e.g., DMF, DMSO) for high-concentration stock solutions, but retains sufficient hydrophilicity for aqueous biological assays once protonated. |
| pKa (Aliphatic Amine) | ~9.5 – 10.0 | Protonated at physiological pH (7.4), conferring transient aqueous solubility. |
| H-Bond Donors / Acceptors | 3 / 3 | Provides excellent binding vector potential if the linker is incorporated into a pharmacophore's active site. |
| Rotatable Bonds | 7 | High flexibility allows the linker to adopt multiple conformations, minimizing steric hindrance during bioconjugation. |
Data supported by standard predictive models and chemical registry databases such as and.
De Novo Synthesis: The Orthogonal Protection Strategy
A common pitfall in the laboratory is attempting to synthesize this molecule by directly reacting 4-(2-aminoethyl)aniline with Benzyl chloroformate (CbzCl). Because the aliphatic amine (pKa ~9.5) is vastly more nucleophilic than the aniline (pKa ~4.5), direct protection yields the wrong regioisomer (the aliphatic Cbz-amine).
To circumvent this, we employ a reverse-protection strategy starting from 4-nitrophenethylamine. As detailed in authoritative texts like, utilizing orthogonal protecting groups (Boc and Cbz) allows us to selectively mask and unmask specific reactive centers.
Fig 1. Orthogonal synthesis workflow for Benzyl N-[4-(2-aminoethyl)phenyl]carbamate.
Experimental Methodology: A Self-Validating Protocol
In advanced synthesis, a protocol is only as reliable as its analytical feedback loop. The following step-by-step methodology is designed as a Self-Validating System . You do not proceed to the next chemical transformation until the specific analytical checkpoint is cleared.
Step 1: Boc Protection of the Aliphatic Amine
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Reaction: Dissolve 4-nitrophenethylamine (1.0 eq) in Dichloromethane (DCM). Add Triethylamine (1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.
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Self-Validation Checkpoint (TLC): Perform TLC (Hexanes/EtOAc). Stain with Ninhydrin. The primary amine starting material will stain dark purple/brown. The successful formation of the Boc-protected intermediate is validated when the product spot is UV-active but fails to stain with Ninhydrin (indicating the primary amine is fully consumed).
Step 2: Nitro Reduction to Aniline
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Reaction: Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask and stir under a Hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite.
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Self-Validation Checkpoint (LC-MS): Analyze the crude mixture. The mass must shift. The nitro group reduction is validated by a net mass loss of 30 Da (NO₂ to NH₂), yielding the corresponding [M+H]⁺ peak for the aniline intermediate.
Step 3: Cbz Protection of the Aniline
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Reaction: Dissolve the aniline intermediate in DCM. Add Pyridine (2.0 eq) and cool to 0 °C. Dropwise, add Benzyl chloroformate (CbzCl, 1.2 eq). Warm to room temperature and stir for 6 hours.
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Self-Validation Checkpoint (¹H NMR): Isolate the product and run a proton NMR. The reaction is validated by the appearance of a new, sharp singlet at ~5.1 ppm (2H) , corresponding to the benzylic CH₂ protons of the newly installed Cbz group, alongside a multiplet at 7.3-7.4 ppm (5H) for the benzyl aromatic ring.
Step 4: Orthogonal Boc Deprotection
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Reaction: Dissolve the fully protected intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the TFA salt of the target molecule. Neutralize with saturated NaHCO₃ and extract with EtOAc to obtain the free base.
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Self-Validation Checkpoint (¹H NMR & MS): The final validation requires the disappearance of the massive 9H singlet at ~1.4 ppm (confirming Boc removal) while the benzylic singlet at ~5.1 ppm remains completely intact (confirming the Cbz group survived the acidic conditions).
Applications in Drug Development & Bioconjugation
Once synthesized, Benzyl N-[4-(2-aminoethyl)phenyl]carbamate serves as an elite heterobifunctional linker. In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, researchers require linkers that can attach to two different domains without cross-reacting.
Because the aliphatic amine is free, it can be immediately coupled to a carboxylic acid on a pharmacophore using standard EDC/NHS chemistry. Following this, the Cbz group is cleanly removed via mild hydrogenolysis (Pd/C, H₂), revealing the aniline. This newly unmasked aniline can then be subjected to secondary derivatization, such as coupling to a different payload or undergoing diazotization.
Fig 2. Bioconjugation signaling and derivatization workflow utilizing the bifunctional scaffold.
References
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ChemSrc. (2025). Benzyl N-[4-(2-aminoethyl)phenyl]carbamate (CAS 1139884-44-8) Properties and Identifiers. Retrieved from[Link][1]
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Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th Edition). John Wiley & Sons. Retrieved from[Link]
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National Center for Biotechnology Information. PubChem Compound Summary. (Methodology reference for Topological Polar Surface Area and LogP calculation standards). Retrieved from[Link]
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Williams, pKa Data Compilation. Bordwell pKa Table / Evans pKa Table (Reference for differential basicity between aliphatic amines and anilines). Retrieved from[Link]
